2-Methyl-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one
Overview
Description
2-Methyl-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one is a heterocyclic compound with a bicyclic structure that includes a pyridine ring fused to an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a pyridine derivative with an azepine precursor, followed by cyclization under acidic or basic conditions . The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce fully hydrogenated derivatives .
Scientific Research Applications
2-Methyl-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one has several scientific research applications:
Mechanism of Action
The mechanism by which 2-Methyl-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes and receptors involved in biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-Tetrahydro-2-methyl-5H-pyrido[3,2-b]indole: This compound has a similar bicyclic structure but with an indole ring instead of an azepine ring.
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: Another related compound with a pyrimidine ring fused to a pyridine ring.
Uniqueness
2-Methyl-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one is unique due to its specific ring structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
2-methyl-5,7,8,9-tetrahydropyrido[3,2-b]azepin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-5-6-9-8(11-7)3-2-4-10(13)12-9/h5-6H,2-4H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGRXEQZXCEIQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC(=O)CCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10484170 | |
Record name | 2-Methyl-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10484170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61479-38-7 | |
Record name | 2-Methyl-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10484170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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